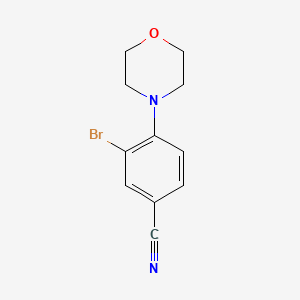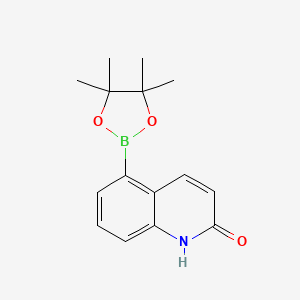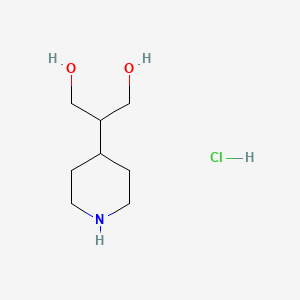
2-(Piperidin-4-YL)propane-1,3-diol hydrochloride
説明
“2-(Piperidin-4-YL)propane-1,3-diol hydrochloride” is a chemical compound with the molecular formula C8H18ClNO2 . It is used for research purposes .
Synthesis Analysis
The synthesis of “2-(Piperidin-4-YL)propane-1,3-diol hydrochloride” involves several steps. A mixture of diethyl [1- (tert-butoxycarbonyl) piperidine-4-yl]malonate, lithium borohydride, toluene, and THF is stirred for 18 hours at 60°C to give 2- (1-tert-butoxycarbonyl piperidine-4-yl)propane-1,3-diol. This compound is then mixed with a 4M HCl-dioxane solution and MeOH and stirred for one hour at room temperature to give 2-piperidine-4-ylpropane-1,3-diol hydrochloride .Molecular Structure Analysis
The molecular structure of “2-(Piperidin-4-YL)propane-1,3-diol hydrochloride” is represented by the formula C8H18ClNO2 . The molecular weight of the compound is 195.69 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Piperidin-4-YL)propane-1,3-diol hydrochloride” include its molecular formula C8H18ClNO2 and molecular weight 195.69 g/mol . More specific properties like melting point, boiling point, and density are not mentioned in the available resources .科学的研究の応用
Chemical Synthesis and Catalysis
2-(Piperidin-4-YL)propane-1,3-diol hydrochloride's related compounds, such as 1,3-propanediol, play a crucial role in chemical synthesis and catalysis. Researchers have explored various catalysts for the hydrogenolysis of glycerol to 1,3-propanediol, highlighting the potential for more efficient processes and higher market competitiveness for this compound. Platinum, iridium, and copper-based catalysts, in particular, have shown promise due to their high activity and selectivity towards 1,3-propanediol production. This focus on catalyst development aims to optimize parameters like temperature and glycerol concentration to decrease operating costs and improve yield and product selectivity (Alisson Dias da Silva Ruy et al., 2020).
Environmental Impact and Mitigation
The environmental impact of chemical compounds derived from or related to 2-(Piperidin-4-YL)propane-1,3-diol hydrochloride is also a significant area of research. For instance, the study of xenoestrogenicity in dental materials due to bisphenol A derivatives highlights concerns about the potential health risks associated with these compounds. However, it concludes that there is no current reason to alter the clinical application of these materials, suggesting a measured approach to balancing utility and safety (Ruse Nd, 1997).
Drug Discovery and Pharmacology
In the realm of drug discovery and pharmacology, derivatives of 2-(Piperidin-4-YL)propane-1,3-diol hydrochloride have been studied for their therapeutic potential. FTY720, a compound structurally related to 1,3-propanediol, has been approved for treating multiple sclerosis due to its immunosuppressive effects mediated through sphingosine-1-phosphate receptors. Additionally, its antitumor efficacy in preclinical cancer models suggests a broader therapeutic utility beyond immunosuppression, indicating the diverse potential applications of compounds within this chemical family (Li Zhang et al., 2013).
特性
IUPAC Name |
2-piperidin-4-ylpropane-1,3-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c10-5-8(6-11)7-1-3-9-4-2-7;/h7-11H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIRVBJXMHRAGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(CO)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-YL)propane-1,3-diol hydrochloride | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


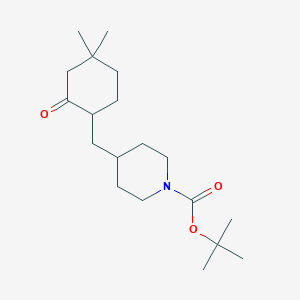
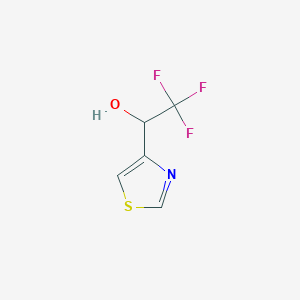
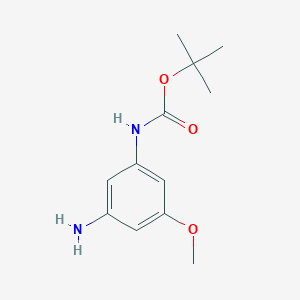


![tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate](/img/structure/B1403051.png)
![3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol](/img/structure/B1403053.png)


![[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1403057.png)
